molecular formula C11H21NO B2355826 O-Methyl-decanolactim CAS No. 29376-36-1

O-Methyl-decanolactim

Cat. No.: B2355826
CAS No.: 29376-36-1
M. Wt: 183.295
InChI Key: FLGYPSHGIGGIBE-VAWYXSNFSA-N
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Description

O-Methyl-decanolactim is an organic compound with the molecular formula C11H21NO. It is a lactim, which is a cyclic amide derived from the corresponding lactone by replacing the oxygen atom with a nitrogen atom. This compound is characterized by its eleven-membered ring structure and the presence of an ether group (aliphatic) within its molecular framework .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl-decanolactim typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a decanoic acid derivative with a methylamine source, followed by cyclization to form the lactim ring. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the cyclic structure.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include steps such as:

    Preparation of the Decanoic Acid Derivative: This involves the esterification of decanoic acid with methanol to form methyl decanoate.

    Amination: The methyl decanoate is then reacted with methylamine to form the corresponding amide.

    Cyclization: The amide undergoes cyclization under dehydrating conditions to form this compound.

Chemical Reactions Analysis

Types of Reactions: O-Methyl-decanolactim can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the lactim to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of substituted lactims.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted lactims with various functional groups.

Scientific Research Applications

O-Methyl-decanolactim has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Methyl-decanolactim involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its cyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities and reactivity profiles.

Comparison with Similar Compounds

    Decanolactone: A lactone with a similar ring structure but with an oxygen atom instead of nitrogen.

    Methyl-decanamide: An amide derivative of decanoic acid.

    Cyclodecanone: A cyclic ketone with a similar ring size.

Uniqueness: O-Methyl-decanolactim is unique due to its lactim structure, which combines features of both lactones and amides. This gives it distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-methoxy-1-azacycloundecene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-13-11-9-7-5-3-2-4-6-8-10-12-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGYPSHGIGGIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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